

effective concentration of JX06 for in vitro assays

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Compound of Interest

Compound Name: JX06

Cat. No.: B1673190

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Application Notes and Protocols: JX06 For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **JX06**, a selective and covalent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in various in vitro assays. The information compiled here details its effective concentrations, mechanism of action, and protocols for experimental use.

Introduction to JX06

JX06 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), targeting PDK1, PDK2, and PDK3.^{[1][2][3][4]} By inhibiting these kinases, **JX06** reactivates the Pyruvate Dehydrogenase Complex (PDC), leading to a metabolic shift from aerobic glycolysis to mitochondrial oxidative phosphorylation.^{[5][6]} This mechanism makes **JX06** a subject of interest in cancer research, particularly for tumors reliant on the Warburg effect. **JX06** has been shown to induce reactive oxygen species (ROS) generation and apoptosis in cancer cells that have a high ratio of extracellular acidification to oxygen consumption (ECAR/OCR).^{[3][5][6][7]}

Quantitative Data Summary

The effective concentration of **JX06** varies depending on the assay and cell line. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and other effective

concentrations for in vitro studies.

Table 1: IC50 Values of **JX06** for PDK Enzymes

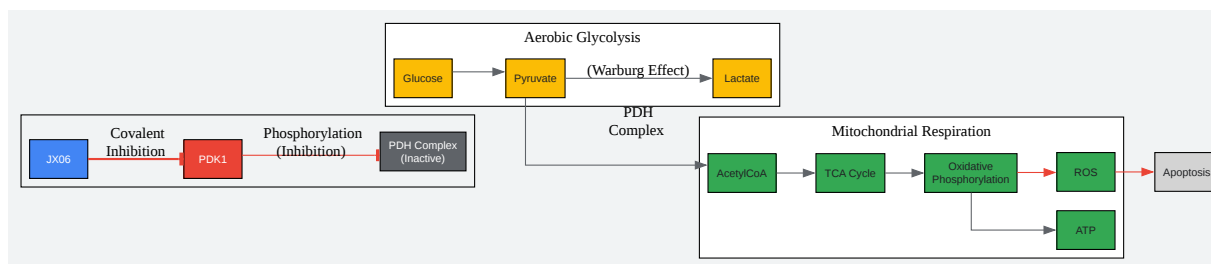
Target	IC50 Value
PDK1	49 nM (0.049 µM) [1] [2] [3] [4]
PDK2	101 nM (0.101 µM) [1] [2] [3] [4]
PDK3	313 nM (0.313 µM) [1] [2] [3] [4]
PDK4	Low inhibitory activity at 10 µM [2] [3] [7]

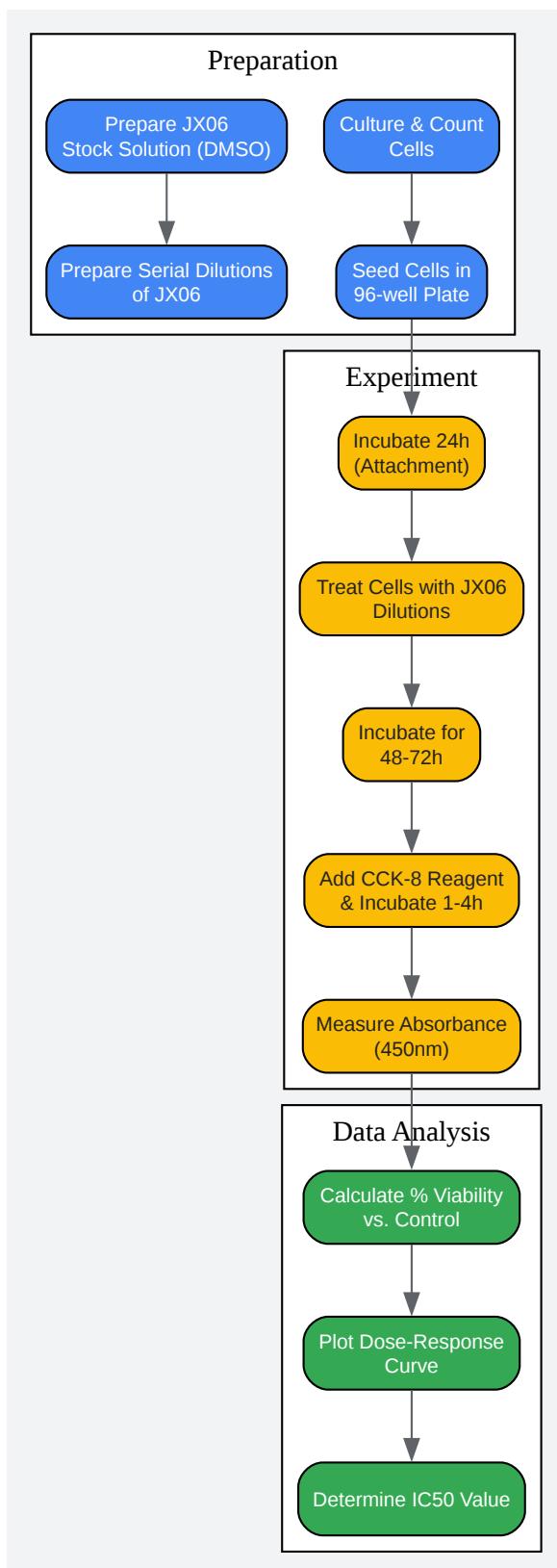
Table 2: Effective Concentrations of **JX06** in Cell-Based Assays

Cell Line	Assay Type	Duration	Effective Concentration (IC50)
Kelly	Antiproliferation (CCK8)	72 hours	0.289 µM [1]
A549	Antiproliferation (CCK8)	72 hours	0.48 µM [1]
A549	Cell Viability	72 hours	Dose-dependent (0 - 0.6 µM) [3] [7]
Multiple Myeloma	Apoptosis Induction	Not Specified	~ 0.5 µM [8]
A549, EBC-1	Apoptosis Induction	48 hours	1 - 10 µM [3] [7]
A549	PDHA1 Phosphorylation Inhibition	6 - 24 hours	0.1 - 10 µM [3] [6] [7]
Cancer Cells	ROS Generation	24 hours	10 µM [5] [6]
A549	Metabolic Shift	Not Specified	1 - 10 µM [2] [3] [7]

Mechanism of Action and Signaling Pathway

JX06 functions as a covalent inhibitor, forming a disulfide bond with a specific cysteine residue (C240) within the ATP-binding pocket of PDK1.^{[2][9]} This irreversible binding inhibits the kinase activity of PDK. The inhibition of PDK prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) enzyme complex. An active PDH complex converts pyruvate to acetyl-CoA, which then enters the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic reprogramming leads to a decrease in lactate production and an increase in cellular respiration, ATP production, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis in susceptible cancer cells.^{[2][3][5][7][9]}





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